

# Introduction: Unveiling a Classic Chromogenic Reagent

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## Compound of Interest

Compound Name: 2,6-Dibromoquinone-4-chlorimide

Cat. No.: B153419

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**2,6-Dibromoquinone-4-chlorimide**, also widely known as Gibbs' Reagent, is a synthetic organic compound that has carved a significant niche in the landscape of analytical chemistry. [1][2] With the CAS number 537-45-1, this yellow to ochre-colored crystalline solid is renowned for its utility as a highly sensitive chromogenic agent for the detection and quantification of phenols and other structurally related compounds. [3][4] Its electrophilic nature and ability to undergo a characteristic coupling reaction to produce intensely colored indophenol dyes form the basis of its widespread application, from classic wet chemistry assays to modern optical sensing technologies. [1][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, the intricacies of its application, and the practical considerations for its synthesis and handling, ensuring a robust understanding for both new and experienced users.

## Section 1: Core Chemical and Physical Identity

A thorough understanding of a reagent begins with its fundamental properties. **2,6-Dibromoquinone-4-chlorimide** is a quinone derivative characterized by two bromine atoms and a chloroimide group, which are responsible for its reactivity. [1]

## Chemical Structure and Identifiers

The unique arrangement of atoms in this molecule is central to its function.

Caption: Chemical structure of **2,6-Dibromoquinone-4-chlorimide**.

Table 1: Chemical Identifiers and Properties

Parameter	Value	Reference(s)
CAS Number	<b>537-45-1</b>	<a href="#">[4]</a> <a href="#">[6]</a>
IUPAC Name	2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dien-1-one	<a href="#">[7]</a>
Synonyms	Gibbs' Reagent, BQC, NSC 528	<a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Br <sub>2</sub> ClNO	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	299.35 g/mol	<a href="#">[2]</a> <a href="#">[6]</a>
Appearance	Yellow to ochre-colored powder or crystalline solid	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[10]</a>

| Purity | ≥95% to >98.0% (Varies by grade) |[\[1\]](#)[\[4\]](#)[\[11\]](#) |

## Solubility and Stability Profile

Proper handling and storage are critical for maintaining the reagent's efficacy and ensuring safety.

Table 2: Solubility and Stability Data

Parameter	Value	Reference(s)
Solubility	DMF: 30 mg/mL DMSO: 25 mg/mL Ethanol: 1 mg/mL DMF:PBS (pH 7.2) (1:7): 0.1 mg/mL	[4]
Storage Temperature	-20°C or 2-8°C (Recommended)	[4][6]
Stability	Stable for ≥ 4 years when stored properly at -20°C.[4] Highly sensitive to heat.[3]	[3][4]
Thermal Hazards	Decomposes with rapid heat evolution at 60°C; explodes if heated above 120°C.[3][7]	[3][7]

| Incompatibilities | Strong oxidizing agents, direct sunlight, moisture.[10] |[10] |

## Section 2: The Gibbs Reaction - Mechanism and Principles

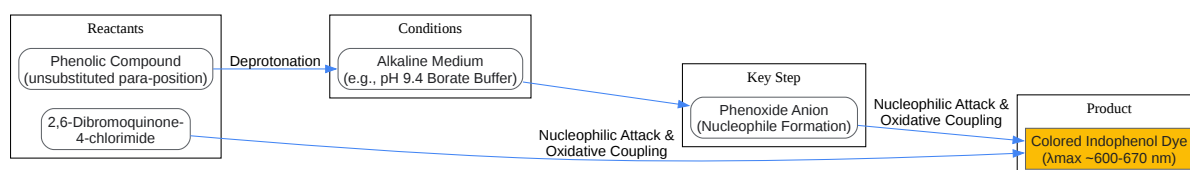
The primary utility of **2,6-Dibromoquinone-4-chlorimide** lies in its reaction with phenolic compounds, famously known as the Gibbs reaction.[12] This reaction produces a characteristic blue or indigo-colored indophenol dye, which can be quantified spectrophotometrically.[4][5]

### The Core Mechanism

The reaction is most efficient under alkaline conditions, typically at a pH of approximately 9.4. [4][7] This is a critical experimental parameter rooted in chemical principles: the alkaline medium deprotonates the phenol to form a phenoxide anion. This anion is a significantly more potent nucleophile than the neutral phenol, enabling it to readily attack the electrophilic quinone imide.

The reaction proceeds via an oxidative coupling mechanism.[13] The phenoxide anion attacks the Gibbs reagent, leading to the displacement of the chlorine atom from the imide group and

subsequent formation of the indophenol product.[7][14] The reaction is specific to phenols with an unsubstituted para-position, as this is the primary site of coupling.[15]



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Caption: Simplified workflow of the Gibbs Reaction.

Recent mechanistic studies suggest a more complex pathway involving a single electron transfer (SET) from the phenoxide to the N-chloroimine, generating a radical anion intermediate that can then proceed through several routes to form the final indophenol product.[12][16] This advanced understanding helps explain the reaction kinetics and the influence of substituents on both the phenol and the reagent.

## Section 3: Applications in Research and Drug Development

The high sensitivity and specificity of the Gibbs reaction have made **2,6-Dibromoquinone-4-chlorimide** an invaluable tool in diverse analytical applications.

### Detection of Phenolic Compounds

This is the classic and most widespread use. The reagent is capable of detecting phenols at concentrations as low as 0.05 parts per million.[7] It is used to screen for phenolic contamination in water, evaluate occupational exposure to phenols, and as a visualization agent in thin-layer chromatography (TLC) to identify phenolic compounds.[3][17]

## Pharmaceutical Analysis

In drug development and quality control, the reagent is used for the spectrophotometric determination of active pharmaceutical ingredients (APIs) that either possess a phenolic moiety or can be hydrolyzed to produce one.

- **Direct Analysis:** Drugs with phenolic groups, such as Phenylephrine, Dopamine, and Captopril (after reaction with its thiol group), can be quantified using this reagent.<sup>[15][18][19][20]</sup> The method is often simple, rapid, and does not require sophisticated instrumentation like HPLC, making it suitable for routine analysis.<sup>[15]</sup>
- **Indirect Analysis:** Some compounds can be chemically degraded to yield a phenol, which is then detected. For instance, the insecticide permethrin can be degraded under alkaline conditions to a phenolic residue detectable by Gibbs reagent.<sup>[13]</sup>

## Mycotoxin and Contaminant Detection

The reagent has been adapted for novel detection schemes beyond phenols. A notable application is in an antibody-free colorimetric assay for aflatoxins.<sup>[4]</sup> In a two-step reaction, the aflatoxins are treated to form a compound that subsequently reacts with **2,6-Dibromoquinone-4-chlorimide**, producing a green color with an absorption maximum at 673 nm.<sup>[4]</sup>

## Section 4: Experimental Protocols

The following protocols are provided as validated starting points. Researchers should optimize parameters for their specific analytical systems.

### Protocol: Synthesis of 2,6-Dibromoquinone-4-chlorimide

This procedure is adapted from the established method in Organic Syntheses, which involves the oxidation of 2,6-dibromo-4-aminophenol.<sup>[21]</sup> It is a two-part synthesis.

#### Part A: Preparation of 2,6-Dibromo-4-aminophenol Chlorostannate

- **Setup:** In a 5-L round-bottomed flask equipped with a stirrer, combine 148.5 g (0.5 mole) of 2,6-dibromo-4-nitrophenol, 300 cc of concentrated hydrochloric acid, 300 cc of water, and 185 g of mossy tin.<sup>[21]</sup>

- Reaction: Add a small amount of capryl alcohol to control foaming. Heat the mixture on a steam bath with stirring to initiate the reaction. The reaction can be vigorous initially.[\[21\]](#)
- Addition: Gradually add a total of 520 cc of concentrated hydrochloric acid and 900 cc of water as the reaction proceeds.[\[21\]](#)
- Dissolution & Filtration: Heat strongly until all the solid has dissolved (solution temperature ~85°C). Filter the hot solution through a layer of Norite on a hot Büchner funnel.[\[21\]](#)
- Crystallization: Cool the filtrate to 0°C with stirring for two hours or allow it to stand overnight in a cool place.[\[21\]](#)
- Isolation: Collect the colorless, needle-like crystals of the tin salt on a Büchner funnel, wash with cold dilute hydrochloric acid (1:1), and dry at 50–60°C. The product can be used directly in the next step.[\[21\]](#)

#### Part B: Oxidation to 2,6-Dibromoquinone-4-chloroimide

- Hypochlorite Preparation: In a 3-L flask, dissolve 115 g of sodium hydroxide in 175 cc of water. Add 1 kg of cracked ice. Bubble 108 g of chlorine gas into this mixture.[\[21\]](#)
- Substrate Preparation: In a separate 5-L flask, dissolve 110 g of the tin salt from Part A in 1.2 L of water and 12 cc of concentrated hydrochloric acid, warming to 40–50°C. Cool the solution to 15–17°C and add 600 g of ice.[\[21\]](#)
- Oxidation (Perform in a fume hood): Add the prepared sodium hypochlorite solution all at once to the tin salt solution with vigorous stirring. A yellow precipitate of the final product forms immediately with the evolution of chlorine gas.[\[21\]](#)
- Workup: Immediately after adding the hypochlorite, add 120 cc of concentrated hydrochloric acid to keep tin salts dissolved.[\[21\]](#)
- Isolation & Washing: Filter the fine, yellow precipitate on a Büchner funnel. Wash thoroughly with 1.5 L of 5% hydrochloric acid to remove tin salts and chlorine.[\[21\]](#)
- Drying (CAUTION): Dry the product carefully. Do not exceed 60°C, as violent decomposition has been reported at this temperature.[\[21\]](#) The final product is a yellow powder.

## Protocol: General Spectrophotometric Assay for Phenols

This protocol provides a framework for the colorimetric determination of a phenolic analyte.

- Reagent Preparation:
  - Gibbs Reagent Solution: Prepare a fresh solution of **2,6-Dibromoquinone-4-chlorimide** (e.g., 0.25% w/v) in a suitable solvent like ethanol.[\[18\]](#) Store protected from light.
  - Buffer Solution: Prepare a borate buffer solution adjusted to pH 9.4.[\[7\]](#)[\[13\]](#)
  - Standard Solution: Prepare a stock solution of the target phenolic analyte in a suitable solvent (e.g., distilled water or ethanol) and perform serial dilutions to create calibration standards.[\[19\]](#)
- Assay Procedure:
  - Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the standard or sample solutions.
  - Add a defined volume of the pH 9.4 buffer solution to each flask.
  - Add a defined volume (e.g., 1 mL) of the Gibbs Reagent solution to each flask, mix well, and allow the reaction to proceed for a specified time (optimization may be required, e.g., 15-60 minutes) at room temperature.[\[19\]](#)
  - Dilute to the final volume with distilled water and mix.
- Measurement:
  - Prepare a reagent blank containing all components except the analyte.
  - Use the reagent blank to zero a spectrophotometer.
  - Measure the absorbance of each standard and sample at the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) for the resulting indophenol dye (typically 595-670 nm).[\[4\]](#)[\[13\]](#)

- Quantification:
  - Construct a calibration curve by plotting the absorbance of the standards versus their concentration.
  - Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

## Section 5: Safety and Handling

**2,6-Dibromoquinone-4-chlorimide** is a reactive and hazardous chemical that requires careful handling.

Table 3: GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)	Precautionary Statement(s)
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| GHS01 (Exploding Bomb)GHS07 (Exclamation Mark) | Danger | H240: Heating may cause an explosion.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Data compiled from references[6][7][10][22][23][24].

### Handling Recommendations:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][25]
- Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and a lab coat. For handling larger quantities or generating dust, respiratory protection (e.g.,



N95 dust mask) is necessary.[6][10][25]

- Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[25] Keep the container tightly sealed and protected from light.[10] The compound is photosensitive.
- Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations. Due to its explosive potential, it requires special consideration for disposal.[10]

## Conclusion

**2,6-Dibromoquinone-4-chlorimide** (Gibbs' Reagent) remains a cornerstone of analytical chemistry. Its straightforward, yet sensitive, reaction with phenols provides a reliable and accessible method for quantification that has been trusted for decades. For professionals in drug development and scientific research, a deep understanding of its reaction mechanism, optimal conditions, and handling requirements is essential for leveraging its full potential. From fundamental research on phenolic compounds to the quality control of pharmaceuticals, this classic reagent continues to demonstrate its enduring value and versatility.

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- To cite this document: BenchChem. [Introduction: Unveiling a Classic Chromogenic Reagent]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153419#2-6-dibromoquinone-4-chlorimide-cas-number-537-45-1>]

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